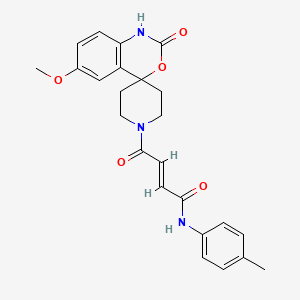
L1-Peg2-tate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of L1-Peg2-tate involves several steps, each requiring specific reaction conditions. The compound is typically synthesized through a series of peptide coupling reactions, where the functional groups are strategically protected and deprotected to achieve the desired structure.
Chemical Reactions Analysis
L1-Peg2-tate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
L1-Peg2-tate has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: It is employed in imaging studies to visualize biological processes at the molecular level.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of L1-Peg2-tate involves its ability to bind to specific molecular targets, such as metal ions or biological macromolecules. This binding can alter the properties of the target, leading to changes in its activity or function. The pathways involved in these interactions are complex and depend on the specific application of the compound .
Comparison with Similar Compounds
L1-Peg2-tate is unique in its structure and properties, but it can be compared to other similar compounds, such as:
DOTA: A macrocyclic chelator used in radiopharmaceuticals.
NOTA: Another macrocyclic chelator with applications in imaging and therapy.
TETA: A chelating agent used in various chemical and biological applications.
These compounds share some similarities with this compound, such as their ability to form stable complexes with metal ions, but they differ in their specific structures and properties .
Properties
Molecular Formula |
C103H117N19O24S3 |
|---|---|
Molecular Weight |
2101.3 g/mol |
IUPAC Name |
6-[[(5R,6S)-9-[[4-[2-[2-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(1S)-1-carboxy-2-hydroxypropyl]carbamoyl]-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethoxy]ethoxy]ethylcarbamothioylamino]phenyl]methoxy]-7-[[6-(6-carboxypyridin-2-yl)pyridin-2-yl]methyl]-1,5-bis(methoxycarbonyl)-6,8-dipyridin-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C103H117N19O24S3/c1-59(123)84-94(133)118-82(93(132)120-85(60(2)124)97(138)139)56-149-148-55-81(92(131)115-79(48-62-34-38-68(125)39-35-62)90(129)116-80(49-64-50-108-70-24-9-8-23-69(64)70)91(130)114-75(88(127)119-84)27-10-13-40-104)117-89(128)78(47-61-19-6-5-7-20-61)113-83(126)54-145-46-45-144-44-43-107-101(147)111-65-36-32-63(33-37-65)53-146-98-102(99(140)142-3)57-121(51-66-21-17-30-76(110-66)95(134)135)58-103(98,100(141)143-4)87(74-26-12-15-42-106-74)122(86(102)73-25-11-14-41-105-73)52-67-22-16-28-71(109-67)72-29-18-31-77(112-72)96(136)137/h5-9,11-12,14-26,28-39,41-42,50,59-60,75,78-82,84-87,98,108,123-125H,10,13,27,40,43-49,51-58,104H2,1-4H3,(H,113,126)(H,114,130)(H,115,131)(H,116,129)(H,117,128)(H,118,133)(H,119,127)(H,120,132)(H,134,135)(H,136,137)(H,138,139)(H2,107,111,147)/t59?,60?,75-,78+,79-,80+,81-,82-,84-,85-,86+,87?,98?,102+,103?/m0/s1 |
InChI Key |
MQXSYXKRBOACPG-HURRRYOOSA-N |
Isomeric SMILES |
CC([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)COCCOCCNC(=S)NC6=CC=C(C=C6)COC7[C@]8(CN(CC7(C(N([C@@H]8C9=CC=CC=N9)CC1=NC(=CC=C1)C1=NC(=CC=C1)C(=O)O)C1=CC=CC=N1)C(=O)OC)CC1=NC(=CC=C1)C(=O)O)C(=O)OC)C(=O)N[C@@H](C(C)O)C(=O)O)O |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)COCCOCCNC(=S)NC6=CC=C(C=C6)COC7C8(CN(CC7(C(N(C8C9=CC=CC=N9)CC1=NC(=CC=C1)C1=NC(=CC=C1)C(=O)O)C1=CC=CC=N1)C(=O)OC)CC1=NC(=CC=C1)C(=O)O)C(=O)OC)C(=O)NC(C(C)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12406107.png)
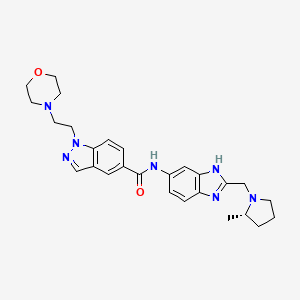
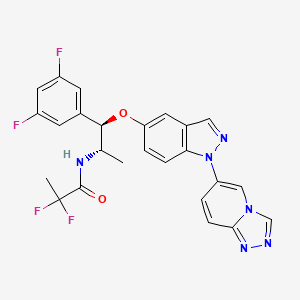
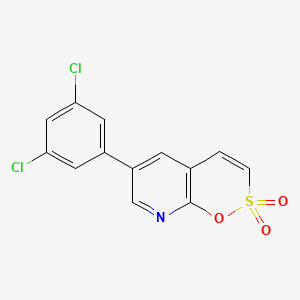
![3-[[(2R,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile](/img/structure/B12406127.png)
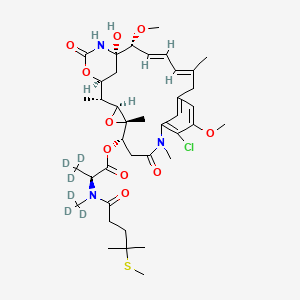

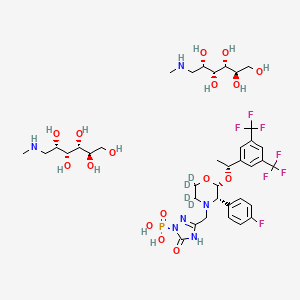
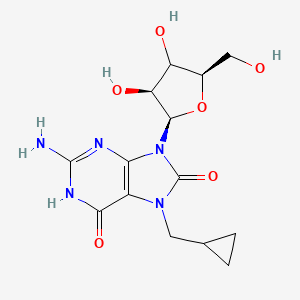
![(3S,6S,9S,12R,15R,18S)-15-[(2S)-Butan-2-yl]-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacy clooctadecane-2,5,8,11,14,17-hexone](/img/structure/B12406168.png)
![1-[(2S,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406176.png)
